トリフルオロ酢酸-13C

概要

説明

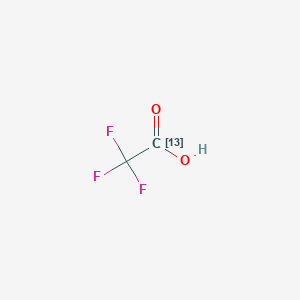

Trifluoroacetic Acid-13C is a labeled version of trifluoroacetic acid, where the carbon atom in the carboxyl group is replaced with the carbon-13 isotope. This compound is widely used in various fields of scientific research due to its unique properties and applications in organic synthesis and analytical chemistry.

科学的研究の応用

Trifluoroacetic Acid-13C has extensive applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis for facilitating various chemical transformations such as rearrangements, deprotections, and condensations.

Biology: Employed in the study of metabolic pathways and enzyme mechanisms due to its isotopic labeling.

Medicine: Utilized in the development of pharmaceuticals and in the study of drug metabolism.

Industry: Applied in the production of fine chemicals and as a solvent in various industrial processes.

作用機序

Target of Action

Trifluoroacetic Acid-13C (TFA-13C) is a variant of Trifluoroacetic Acid (TFA) where one of the carbon atoms is the isotope Carbon-13 . It interacts with various biological molecules based on its acidic nature and the presence of the highly electronegative fluorine atoms .

Mode of Action

The mode of action of TFA-13C primarily involves its interaction with biological molecules. The presence of fluorine-19 atoms in TFA-13C can interact with carbon-13 atoms, both of which have a non-zero nuclear spin . This interaction can be observed using Nuclear Magnetic Resonance (NMR) spectroscopy, providing valuable information about the compound’s behavior in a biological system .

Biochemical Pathways

It’s known that tfa and its isotopic variants are used in the manufacturing process to release synthesized peptides from solid-phase resins . This suggests that TFA-13C may interact with peptide and protein structures, potentially affecting various biochemical pathways.

Result of Action

The interaction of tfa-13c with biological molecules can be monitored using nmr spectroscopy . This allows researchers to observe changes in molecular structures and potentially infer the effects of TFA-13C on cellular processes.

Action Environment

TFA-13C, like TFA, is a known and persistent pollutant in the environment . Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of TFA-13C. For example, TFA is resistant to degradation in the environment, which could also apply to TFA-13C

準備方法

Synthetic Routes and Reaction Conditions

Trifluoroacetic Acid-13C can be synthesized through the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride. The reaction conditions typically involve the use of hydrogen fluoride as a fluorinating agent .

Industrial Production Methods

Industrial production of Trifluoroacetic Acid-13C follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions

Trifluoroacetic Acid-13C undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form trifluoroacetate salts.

Reduction: It can be reduced to form trifluoroethanol.

Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in reactions with Trifluoroacetic Acid-13C include strong acids, bases, and oxidizing agents. Typical reaction conditions involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from reactions involving Trifluoroacetic Acid-13C include trifluoroacetate salts, trifluoroethanol, and various substituted derivatives .

類似化合物との比較

Similar Compounds

Trifluoroacetic Acid: The non-labeled version of Trifluoroacetic Acid-13C.

Trichloroacetic Acid: Similar in structure but with chlorine atoms instead of fluorine.

Perfluoroacetic Acid: Another perfluorinated carboxylic acid with similar properties.

Uniqueness

Trifluoroacetic Acid-13C is unique due to its isotopic labeling, which makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques. This labeling allows for detailed studies of reaction mechanisms and metabolic pathways that are not possible with non-labeled compounds.

生物活性

2,2,2-Trifluoroacetic acid (TFA) is a fluorinated carboxylic acid that has garnered attention in various fields due to its unique chemical properties and biological activities. This article explores the biological activity of TFA, focusing on its antimicrobial properties, effects on cellular assays, and its role as a reagent in synthetic chemistry.

TFA is characterized by its strong acidity and volatility. It is soluble in organic solvents and is less oxidizing than sulfuric acid, making it a versatile reagent in organic synthesis. The trifluoromethyl group contributes to its unique reactivity, allowing TFA to act as a proton source in various chemical reactions .

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of TFA and its derivatives. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of TFA have been established against various bacterial strains. Notably, TFA has shown significant activity against Gram-positive bacteria compared to Gram-negative strains.

Table 1: Antimicrobial Activity of TFA Against Different Strains

| Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 4 | 8 |

| Escherichia coli | 16 | 32 |

| Bacillus subtilis | 8 | 16 |

| Pseudomonas aeruginosa | 32 | >64 |

The study indicates that compounds with higher positive charges exhibit greater antimicrobial activity, particularly when balanced with appropriate hydrophobic fatty acid chains .

Effects on Cellular Assays

TFA's presence in cellular assays has raised concerns regarding its impact on the accuracy and reproducibility of results. Residual TFA can interfere with antimicrobial susceptibility testing and cytotoxicity assays. A focused case study evaluated the biological activity of an antibacterial compound derived from TFA salts compared to its hydrochloride counterpart. The findings revealed similar biological profiles for both salt forms but highlighted a lower potency for the free base form .

Case Studies

- Antibacterial Activity Evaluation : A study assessed the antibacterial effects of an alkylguanidino urea compound prepared as TFA salt. The results demonstrated that while both TFA acetate and hydrochloride salts showed comparable activity, the free base exhibited significantly reduced potency, emphasizing the role of counterions in influencing biological activity .

- Enzyme Inhibition Studies : Research has indicated that TFA enhances binding affinity in enzyme interactions due to its acidic nature. This property is crucial for drug development as it allows for more effective interactions with biological targets .

特性

IUPAC Name |

2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HF3O2/c3-2(4,5)1(6)7/h(H,6,7)/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTQVDTLACAAQTR-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401302740 | |

| Record name | 2,2,2-Trifluoroacetic-1-13C acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401302740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.016 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2837-91-4 | |

| Record name | 2,2,2-Trifluoroacetic-1-13C acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2837-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trifluoroacetic-1-13C acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401302740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。